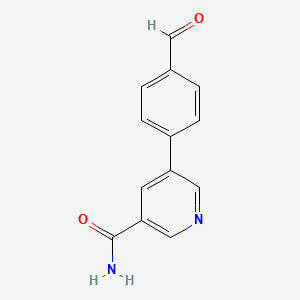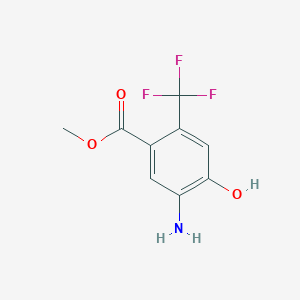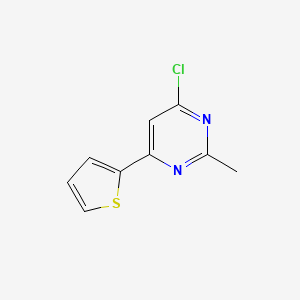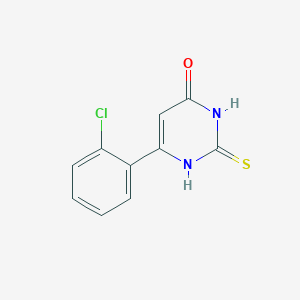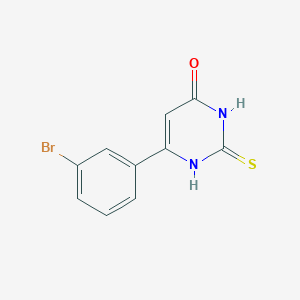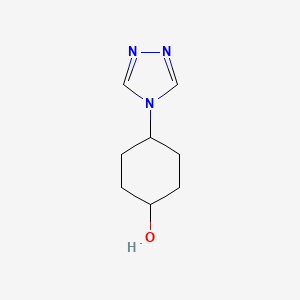
トランス-4-(4H-1,2,4-トリアゾール-4-イル)シクロヘキサン-1-オール
概要
説明
trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol: is a chemical compound that features a cyclohexane ring substituted with a triazole ring and a hydroxyl group
科学的研究の応用
Chemistry: In chemistry, trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: In medicinal chemistry, derivatives of trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol have shown promise as potential therapeutic agents. They are investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in catalysis and as a precursor for the synthesis of advanced materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
作用機序
The mechanism of action of trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects in various assays .
類似化合物との比較
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-(4H-1,2,4-triazol-4-yl)phenylmethane
- 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid)
Uniqueness: trans-4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a triazole ring and a hydroxyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
4-(1,2,4-triazol-4-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-8,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAXGEHTAWVCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C=NN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)


![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)
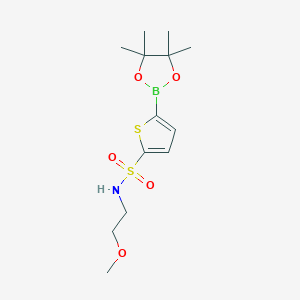
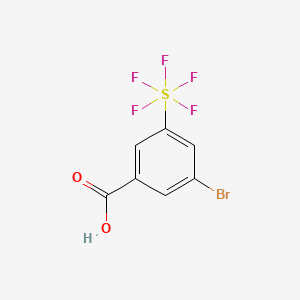
![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)
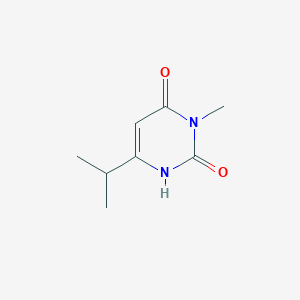
![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)
